molecular formula C20H17N3O2 B2427972 N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034342-78-2

N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2427972
CAS No.: 2034342-78-2
M. Wt: 331.375
InChI Key: YWENWSICEYUYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is a compound that features a pyrimidine ring and a xanthene core Pyrimidine is an important electron-rich aromatic heterocycle, and xanthene derivatives are known for their fluorescent properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its pyrimidine and xanthene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyrimidine ring and xanthene core, which imparts both biological activity and fluorescent properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(23-10-9-14-11-21-13-22-12-14)19-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)19/h1-8,11-13,19H,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWENWSICEYUYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.